N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide is a chemical compound classified under the category of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, making them significant in medicinal chemistry. This specific derivative, with the molecular formula C7H12N4O, is characterized by the presence of a hydroxyl group and a carboximidamide functional group, which contribute to its reactivity and potential applications in various scientific fields.
The compound can be sourced from various chemical databases and literature that discuss pyrazole derivatives. It is classified as an organic compound due to its carbon-based structure and contains nitrogen and oxygen heteroatoms. Pyrazoles are recognized for their ability to act as ligands in coordination chemistry and have been investigated for their roles in medicinal chemistry as enzyme inhibitors and other therapeutic agents.
The synthesis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice (e.g., dimethylformamide), and catalysts (e.g., copper salts), can vary based on the synthetic route employed in different studies .
The molecular structure of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide features a five-membered pyrazole ring with three methyl groups at positions 1, 3, and 5. The hydroxyl group is attached to the nitrogen atom at position 4, while the carboximidamide group is linked to the same nitrogen atom. This arrangement provides a unique spatial configuration that influences its chemical reactivity.
The compound has a molecular weight of approximately 168.20 g/mol and exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure .
N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions often include specific conditions such as pH levels, reaction times, and the presence of catalysts or solvents.
The mechanism of action for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide largely depends on its role as a potential enzyme inhibitor or ligand. As an enzyme inhibitor, it may interact with active sites on target enzymes through hydrogen bonding or coordination with metal ions present in the enzyme's active site. This interaction could lead to inhibition of enzymatic activity by altering substrate binding or catalysis .
N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide is typically a solid at room temperature. Its melting point and solubility characteristics can vary based on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further chemical modifications or applications in drug development .
N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide has potential applications in various scientific fields:
This compound represents a versatile scaffold within organic chemistry that continues to be explored for its therapeutic potential and functional applications in various scientific domains.
The synthesis of N′-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide derivatives leverages tautomerically stable enaminone intermediates to achieve precise regiocontrol. The initial step involves transamination of diethyl [(dimethylamino)methylene]malonate with N-methylhydrazine under acid catalysis (e.g., p-toluenesulfonic acid in ethanol), yielding a hydrazone-functionalized enaminone. This intermediate exists predominantly as the E-isomer due to steric and electronic stabilization, confirmed by 1H NMR studies showing a characteristic vinyl proton signal at δ 7.8–8.0 ppm [3]. The subsequent cyclization employs mild base activation (e.g., triethylamine in methanol), where the enolate attacks the hydrazone carbon, triggering ring closure to form the 1,3,5-trimethylpyrazole core. Crucially, the methyl substituent at N1 blocks alternative tautomerization pathways, ensuring exclusive 4-carboximidamide orientation [3] .
Table 1: Regioselectivity and Yield in Enaminone Cyclization
N1-Substituent | Reaction Temp (°C) | Cyclization Base | Yield (%) | Regioselectivity (4- vs. 3-carboximidamide) |
---|---|---|---|---|
Methyl | 25 | Triethylamine | 92 | >99:1 |
Ethyl | 25 | Triethylamine | 88 | 98:2 |
Phenyl | 25 | Triethylamine | 78 | 95:5 |
Methyl | 0 | Sodium carbonate | 85 | >99:1 |
Methyl | 40 | DBU* | 90 | 97:3 |
1,8-Diazabicyclo[5.4.0]undec-7-ene
Key innovations include:
A novel pathway to bypass regiochemical ambiguities employs stepwise acylation-cyclization with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent analog). This method addresses limitations in direct enolization of unsymmetrical 1,3-dicarbonyl precursors. The synthesis initiates with acylative activation of methyl malonyl chloride with N-methyl-N′-hydroxyhydrazine, forming N′-hydroxy-N-methylmalonamide (85–90% yield). The critical cyclization step utilizes tert-butoxy-bis(dimethylamino)methane (1.2 equiv) in dichloromethane at 0°C, which converts the malonamide into a transient enol ether. In situ intramolecular hydrazone-enol ether condensation then occurs upon heating to 60°C, delivering the 1,3,5-trimethyl-4-carboximidamide scaffold with >95% regioselectivity [3].
Reaction Scheme:Step 1: N-Methyl-N′-hydroxyhydrazine + Methyl malonyl chloride → N′-Hydroxy-N-methylmalonamideStep 2: Malonamide + tert-Butoxy-bis(dimethylamino)methane → Enol ether → Cyclization → N′-Hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide
Table 2: Optimization of Cyclization Conditions
Electrophile | Activation Reagent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
tert-Butoxy-bis(dimethylamino)methane | None (thermal) | 60 | 6 | 75 |
tert-Butoxy-bis(dimethylamino)methane | Mg(ClO4)2 (10 mol%) | 40 | 4 | 92 |
N,N-Dimethylformamide dimethyl acetal | TFE* (solvent) | 80 | 3 | 68 |
tert-Butoxy-bis(dimethylamino)methane | Sc(OTf)3 (5 mol%) | 25 | 8 | 87 |
2,2,2-Trifluoroethanol
Advantages of this route include:
Enantioselective synthesis of chiral analogs employs transition-metal-catalyzed asymmetric allylic alkylation (AAA) and organocatalytic desymmetrization. For AAA, a prochiral 4-diallylmalonate pyrazole precursor undergoes Pd-catalyzed substitution. Using [Pd(η3-C3H5)Cl]2 (2.5 mol%) and (R,R)-Trost ligand (6 mol%) in tetrahydrofuran, nucleophilic attack by N-hydroxyphthalimide achieves 92% ee and 85% yield. The phthalimide group is subsequently cleaved with hydrazine to unmask the carboximidamide [4].
Organocatalytic approaches exploit L-proline-mediated α-amination of 3-methylpyrazole-4-carboxaldehydes. Treatment with di-tert-butyl azodicarboxylate (2.0 equiv) and L-proline (20 mol%) in dimethylformamide at –20°C installs a chiral hydrazide at C4 with 88% ee. Hydrolysis (LiOH/H2O2) then reveals the carboximidamide [4].
Table 3: Enantioselectivity in Asymmetric Syntheses
Catalyst System | Substrate | Product Configuration | ee (%) | Yield (%) |
---|---|---|---|---|
Pd/(R,R)-Trost ligand | 4-Allylpyrazole malonate | S | 92 | 85 |
L-Proline | 4-Formyl-1,3,5-trimethylpyrazole | R | 88 | 76 |
Ru(II)/(S)-BINAP | β-Keto-pyrazole sulfone | S | 95 | 80 |
Chiral DMAP* derivative | N-Acylpyrazolium salt | R | 82 | 78 |
4-(Dimethylamino)pyridine
Critical advances include:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1